Albifylline

Vue d'ensemble

Description

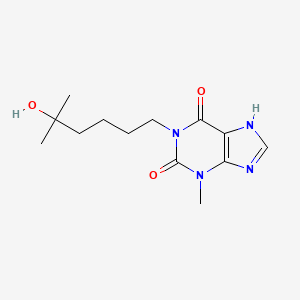

- Le nom chimique de l’albifylline est 1-(5-hydroxy-5-méthylhexyl)-3-méthyl-7H-purine-2,6-dione.

- Elle appartient à la classe des composés xanthiques.

- L’this compound présente des similitudes structurales avec la pentoxifylline, un autre dérivé xanthique.

- La pentoxifylline est connue pour ses effets vasodilatateurs et anti-inflammatoires.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour l’albifylline ne sont pas largement documentées.

- Les méthodes de production industrielle sont également rares dans la littérature.

Analyse Des Réactions Chimiques

- L’albifylline subit probablement diverses réactions, notamment l’oxydation, la réduction et la substitution.

- Les réactifs et conditions courants restent insaisissables en raison de la recherche limitée.

- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.

Applications de la recherche scientifique

- Les applications de l’this compound couvrent plusieurs domaines :

Biologie : Des recherches supplémentaires sont nécessaires pour explorer ses effets biologiques.

Industrie : Ses applications industrielles ne sont pas bien établies.

Applications De Recherche Scientifique

Cardiovascular Applications

Albifylline has shown considerable promise in treating cardiovascular diseases. Research indicates that it can:

- Reduce Cytokine Production : this compound has been found to inhibit the production of pro-inflammatory cytokines, which are critical in the pathophysiology of various cardiovascular conditions .

- Improve Microcirculation : Studies demonstrate that this compound enhances blood flow to vital organs by improving microcirculation, thereby mitigating ischemic damage .

- Protect Against Ischemia-Reperfusion Injury : In animal models, this compound administration has been linked to reduced damage from ischemia-reperfusion events, indicating its potential as a protective agent during cardiac events .

Hepatic Applications

This compound's effects on liver function have been extensively studied:

- Liver Protection : It has been shown to improve hepatic microcirculation and reduce liver damage following hemorrhagic shock. This effect is attributed to decreased leukocyte-endothelial interactions and enhanced oxygenation in liver tissues .

- Reduction of Inflammatory Markers : The compound has been effective in lowering levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 in models of hepatic injury .

Pulmonary Applications

This compound has demonstrated potential benefits in respiratory conditions:

- Acute Lung Injury : In experimental studies, this compound has alleviated symptoms associated with endotoxin-induced acute lung injury, suggesting its role as a therapeutic agent in pulmonary inflammation .

- Improvement of Gas Exchange : Its ability to enhance microcirculation may also contribute to improved gas exchange in lung tissues during pathological states .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Cerebral Ischemia : Studies have reported that this compound can inhibit brain edema and improve outcomes following cerebral ischemic events by enhancing cerebral blood flow and reducing blood viscosity .

- Neuroinflammation : The compound's anti-inflammatory properties may help mitigate neuroinflammation associated with various neurological disorders .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

- L’albifylline exerce probablement ses effets par l’inhibition de la perméabilité de la membrane cellulaire.

- Les cibles moléculaires et les voies impliquées nécessitent des études plus approfondies.

Comparaison Avec Des Composés Similaires

- L’unicité de l’albifylline réside dans ses caractéristiques structurales par rapport aux autres xanthines.

- Malheureusement, des composés similaires spécifiques ne sont pas facilement disponibles dans la littérature.

Activité Biologique

Albifylline, a methylxanthine derivative, has garnered attention for its potential biological activities, particularly in the context of liver protection and microcirculation improvement. This article delves into the compound's biological activity, supported by data tables and case studies to illustrate its effects and mechanisms.

This compound is structurally similar to other methylxanthines, such as caffeine and theophylline. Its chemical formula is C₈H₁₀N₄O₂, and it is primarily known for its role in modulating various physiological processes through phosphodiesterase inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Like other methylxanthines, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP is associated with various cellular responses, including anti-inflammatory effects and modulation of cell proliferation.

- Microcirculation Improvement : Studies indicate that this compound enhances microvascular blood flow, particularly in the liver, which is crucial during conditions such as hemorrhagic shock .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell proliferation and collagen synthesis in hepatic stellate cells. This effect is significant for conditions characterized by fibrosis, as it may help mitigate excessive extracellular matrix production.

In Vivo Studies

A notable study involving animal models assessed the impact of this compound on liver microcirculation during acute hemorrhagic shock. The results showed:

- Improvement in Microvascular Blood Flow : Administration of 25 mg/kg of this compound led to a significant enhancement in hepatic blood flow compared to control groups.

- Reduction in Leukocyte-Endothelial Interaction : This was measured using intravital microscopy, indicating a decrease in inflammatory responses that can exacerbate liver damage .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Dosage (mg/kg) | Key Findings |

|---|---|---|

| In Vitro | N/A | Reduced collagen synthesis in hepatic stellate cells |

| In Vivo (Hemorrhagic Shock) | 25 | Improved microvascular blood flow; reduced liver injury markers |

| Clinical Observations | Varies | Potential antifibrotic effects similar to pentoxifylline |

Propriétés

Numéro CAS |

107767-55-5 |

|---|---|

Formule moléculaire |

C13H20N4O3 |

Poids moléculaire |

280.32 g/mol |

Nom IUPAC |

1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15) |

Clé InChI |

NWXULHNEYYFVMF-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |

SMILES canonique |

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

107767-55-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(5-hydroxy-5-methylhexyl)-3-methylxanthine A 81-3138 HWA 138 HWA-138 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.